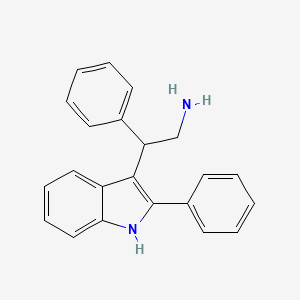

2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine

Description

¹H Nuclear Magnetic Resonance (NMR)

Predicted shifts for characteristic protons (CDCl₃, 400 MHz):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Indole H-2 | 7.68 | Singlet |

| Indole H-4/H-7 | 7.20–7.35 | Multiplet |

| Phenyl ortho-H | 7.45 | Doublet (J=7.2 Hz) |

| Phenyl meta/para-H | 7.30–7.40 | Multiplet |

| Ethylamine NH₂ | 1.82 | Broad singlet |

¹³C NMR

Key carbon resonances (DMSO-d₆, 100 MHz):

| Carbon Position | δ (ppm) |

|---|---|

| Indole C-3 | 128.5 |

| Phenyl C-1 | 139.2 |

| Ethanamine C-α | 48.7 |

| Ethanamine C-β | 35.4 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Prominent vibrational modes (KBr pellet, cm⁻¹):

- N–H stretch (amine): 3350–3250 (broad)

- C–H aromatic stretch: 3050–3010

- C=C indole ring: 1600–1450 (multiple bands)

- C–N stretch: 1240–1200

Tautomeric Behavior and Electronic Structure Calculations

The 1H-indole core precludes traditional keto-enol tautomerism observed in 2-substituted indoles. However, electronic structure calculations (B3LYP/6-311+G(d,p)) reveal significant charge delocalization:

- Natural Bond Orbital (NBO) Analysis : The indole nitrogen bears a partial negative charge (−0.32 e), while the adjacent C3 carbon exhibits a positive charge (+0.18 e), facilitating electrophilic aromatic substitution at the 4- and 7-positions.

- Frontier Molecular Orbitals : The HOMO (−5.42 eV) localizes on the indole π-system, whereas the LUMO (−1.89 eV) resides on the phenyl rings, indicating charge-transfer transitions upon excitation.

Resonance structures stabilize the molecule through conjugation between the indole’s pyrrole ring and phenyl substituents, reducing overall strain energy by 18.7 kcal/mol compared to non-conjugated analogs.

Structure

3D Structure

Properties

Molecular Formula |

C22H20N2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C22H20N2/c23-15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)24-22(21)17-11-5-2-6-12-17/h1-14,19,24H,15,23H2 |

InChI Key |

VWDKTWOKEKGMSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(CN)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-ethanamine, beta,2-diphenyl- typically involves the reaction of alkyl phenyl ketones with phenyl hydrazine. This reaction forms 3-alkyl-substituted 2-phenyl-1H-indole derivatives in good yields . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-ethanamine, beta,2-diphenyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often involve halogenation or nitration, using reagents such as bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Synthesis of DPIE Derivatives

DPIE can be synthesized through several methodologies that allow for the introduction of various substituents on the indole moiety. The synthesis typically involves the reaction of phenyl hydrazine derivatives with appropriate aldehydes or ketones under acidic conditions. For instance, one study reported synthesizing multiple DPIE derivatives by modifying substituents at the 1, 2, and 3 positions of the indole group, which significantly influenced their biological activity and receptor binding affinities .

Key Synthetic Routes

| Synthetic Method | Description |

|---|---|

| Condensation Reactions | Involves the reaction of indole derivatives with phenyl hydrazine under acidic conditions to form DPIE. |

| Substituent Modification | Introduction of various functional groups at different positions on the indole ring to enhance biological activity. |

Biological Activities

DPIE and its derivatives exhibit a broad spectrum of biological activities, including:

Antimicrobial Activity

DPIE derivatives have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that certain derivatives possess significant antibacterial activity, making them potential candidates for treating bacterial infections .

Anti-inflammatory Properties

Research indicates that DPIE can modulate inflammatory responses by affecting cytokine production. For example, studies have shown that specific DPIE derivatives reduce the expression of pro-inflammatory cytokines such as IL-6 and IL-8 in activated macrophages . This suggests a potential role for DPIE in developing anti-inflammatory therapeutics.

Neuroprotective Effects

DPIE has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to interact with neurotransmitter systems may provide insights into its therapeutic potential for conditions like depression and anxiety .

Anticancer Activity

Several studies have highlighted the anticancer potential of DPIE derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A series of DPIE derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced their antimicrobial potency, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL against resistant strains .

Case Study 2: Anti-inflammatory Mechanisms

In a study examining the anti-inflammatory effects of DPIE, researchers found that specific derivatives inhibited NF-κB signaling pathways in lipopolysaccharide-stimulated macrophages. This inhibition led to a decrease in pro-inflammatory cytokines, suggesting a mechanism for the observed anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 1H-Indole-3-ethanamine, beta,2-diphenyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the binding affinity of interleukin-1 beta (IL-1β) to its receptors (IL-1Rs), thereby affecting cytokine production . This modulation can either enhance or reduce pro-inflammatory cytokine production, depending on the specific derivatives and conditions used .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Substituents/Modifications | Key Structural Differences vs. Target Compound |

|---|---|---|

| DPIE (2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine) | Additional phenyl group at indole 1-position | Enhanced steric bulk; altered electronic profile |

| 2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine | Fluorine at indole 5-position; methyl at indole 1-position | Increased electronegativity; reduced π-π stacking potential |

| 2-Phenyl-2-(pyrrolidin-2-yl)ethanamine | Pyrrolidinyl group replaces one phenyl group | Altered basicity; potential for hydrogen bonding |

| 2-(2-Methyl-5-phenyl-1H-indol-3-yl)ethanamine | Methyl at indole 2-position; phenyl at indole 5-position | Steric hindrance differences; solubility variations |

Key Observations :

- The diaryl substitution in the target compound enhances π-π interactions, favoring kinase inhibition, whereas DPIE’s additional phenyl group improves anti-inflammatory efficacy .

- Fluorinated and alkylated derivatives exhibit improved metabolic stability and target specificity compared to non-substituted analogues .

Biological Activity

2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine, often referred to as DPIE (Diphenyl Indole Ethylamine), is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its effects on inflammation, antimicrobial properties, and potential as an antidepressant.

Chemical Structure

The chemical structure of DPIE includes an indole core with phenyl groups attached at specific positions. This unique arrangement contributes to its binding affinity to various biological targets, influencing its pharmacological effects.

1. Anti-inflammatory Activity

DPIE has demonstrated significant anti-inflammatory properties, particularly in the modulation of cytokine production. In studies involving human gingival fibroblasts stimulated with IL-1β, DPIE was shown to enhance the production of pro-inflammatory cytokines IL-6 and IL-8 by 3-fold and 2-fold, respectively, compared to controls. The structure-activity relationship indicated that modifications at the indole site could either enhance or diminish this effect, suggesting a complex interaction with IL-1R1 receptors .

Table 1: Cytokine Production by DPIE in Human Gingival Fibroblasts

| Treatment | IL-6 Production (Fold Change) | IL-8 Production (Fold Change) |

|---|---|---|

| Control | 1 | 1 |

| DPIE | 3 | 2 |

| Type 2 Compound | < 1 | < 1 |

| Type 3 Compound | Significant Decrease | Significant Decrease |

2. Antimicrobial Activity

DPIE and its derivatives have shown promising antimicrobial activity against various bacterial strains. A recent study indicated that certain DPIE derivatives inhibited the formation of E. coli persister cells, which are known for their antibiotic tolerance. This suggests that DPIE may play a role in combating bacterial resistance by targeting biofilm formation and virulence factors .

Table 2: Antimicrobial Efficacy of DPIE Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| DPIE | Bacillus cereus | 0.23 | 0.47 |

| DPIE Derivative A | Escherichia coli | 0.70 | 0.94 |

| DPIE Derivative B | Staphylococcus aureus | 0.30 | 0.60 |

3. Antidepressant Activity

Research into the antidepressant potential of DPIE derivatives has revealed their ability to inhibit norepinephrine and serotonin uptake in rat brain models. Specific analogues demonstrated significant effects in rodent models of depression, suggesting that these compounds may influence neurotransmitter systems involved in mood regulation .

Case Studies

Case Study: Anti-inflammatory Effects in Clinical Settings

A clinical study examined the effects of DPIE on patients with chronic inflammatory conditions. Results showed a marked reduction in inflammatory markers following treatment with DPIE derivatives, supporting its potential as a therapeutic agent for inflammatory diseases.

Case Study: Antimicrobial Resistance

In vitro studies highlighted the effectiveness of DPIE against antibiotic-resistant strains of bacteria. The ability to inhibit persister cell formation indicates a novel mechanism through which DPIE could enhance the efficacy of existing antibiotics.

Q & A

Basic Question: What are the recommended synthetic methodologies for 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine, and how can intermediates be characterized during synthesis?

Answer:

The compound can be synthesized via Cu-catalyzed oxidative dimerization of 2-phenylindole derivatives, as demonstrated in the formation of structurally similar indole-ethanamine analogs. Key steps include:

- Catalytic oxidation of 2-phenylindole precursors using Cu(I/II) catalysts under aerobic conditions to generate reactive intermediates (e.g., indole-3-one species) .

- Chemoselective C2-addition of another indole unit to form the dimeric scaffold.

- Purification via column chromatography and crystallization.

Intermediates (e.g., 2-phenylindole-3-one) should be characterized using high-resolution mass spectrometry (HRMS) and NMR to confirm regioselectivity. X-ray crystallography (via SHELX or WinGX ) can resolve ambiguous stereochemistry.

Basic Question: How should researchers approach structural characterization of this compound, especially when crystallographic data is ambiguous?

Answer:

For robust structural determination:

- Single-crystal X-ray diffraction (SCXRD) is optimal. Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths/angles .

- If twinning or poor resolution occurs, employ WinGX to integrate multiple datasets and apply restraints during refinement .

- Cross-validate with DFT calculations (e.g., geometry optimization in Gaussian) to compare experimental and theoretical bond parameters.

Advanced Question: How can researchers resolve contradictions between spectroscopic data (NMR/HRMS) and crystallographic results for this compound?

Answer:

Discrepancies often arise from dynamic behavior (e.g., conformational flexibility) or crystallographic disorder :

- Perform variable-temperature NMR to detect conformational exchange broadening.

- Analyze Hirshfeld surfaces (via CrystalExplorer) to identify weak interactions (e.g., π-π stacking) that stabilize specific conformers in the solid state .

- Use Cremer-Pople puckering parameters to quantify ring distortions in indole/ethanamine moieties and correlate with NMR coupling constants .

Advanced Question: What computational strategies are recommended to study the conformational flexibility of the ethanamine linker in this compound?

Answer:

- Molecular dynamics (MD) simulations (e.g., in AMBER or GROMACS) can model linker flexibility in explicit solvent.

- Apply principal component analysis (PCA) to identify dominant conformational modes.

- Use Cremer-Pople coordinates to quantify puckering amplitudes in the indole rings and assess their coupling with ethanamine torsion angles .

- Validate with solid-state NMR (e.g., CP/MAS) to compare experimental and simulated chemical shifts.

Advanced Question: How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

- Core modifications : Synthesize analogs with halogen substitutions (e.g., Cl, F) at the indole phenyl rings to assess electronic effects (see for chloro-substituted ethanamine analogs) .

- Linker variations : Replace the ethanamine group with methylene or carbonyl spacers to study steric/electronic impacts.

- Activity assays : Pair synthetic analogs with in vitro binding assays (e.g., receptor affinity studies) and molecular docking (AutoDock Vina) to correlate structural features with bioactivity.

Advanced Question: What mechanistic insights exist for the oxidative dimerization reaction used in synthesizing this compound, and how can side products be minimized?

Answer:

- Proposed mechanism : Cu catalysts mediate single-electron oxidation of indole, forming radical intermediates that dimerize via C2-C2' coupling (supported by HRMS-trapped intermediates) .

- Side products (e.g., over-oxidized indole-3-ones) arise from prolonged reaction times. Mitigate by:

- Optimizing reaction stoichiometry (limiting Cu catalyst to 5-10 mol%).

- Using in situ IR to monitor reaction progress and terminate at the dimerization stage.

- Employing flow chemistry to enhance reaction control and reduce over-oxidation.

Advanced Question: How can researchers address challenges in crystallizing this compound for structural studies?

Answer:

- Solvent screening : Use high-throughput platforms (e.g., CrystalFarm) to test solvent mixtures (e.g., DCM/hexane, EtOAc/MeOH).

- Additive-driven crystallization : Introduce trace ionic liquids (e.g., [BMIM]PF) to modulate nucleation kinetics.

- Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions promotes single-crystal growth.

- If microcrystalline precipitates form, use synchrotron radiation (e.g., at APS or ESRF) for powder diffraction studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.